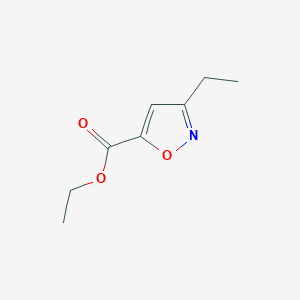

Ethyl 3-ethylisoxazole-5-carboxylate

描述

Overview of Isoxazole (B147169) Heterocycles as a Significant Chemical Class

Isoxazoles represent a vital class of five-membered aromatic heterocycles containing nitrogen and oxygen atoms in a 1,2-relationship. researchgate.net This arrangement of heteroatoms makes the isoxazole ring a π-excessive system, yet it also possesses properties of both furan (B31954) and pyridine. researchgate.net The electron-donating nature of the oxygen atom and the electron-attracting property of the nitrogen atom create a unique electronic environment that allows for a variety of chemical transformations. researchgate.net

The isoxazole scaffold is a key component in numerous synthetic products and is a recurring motif in a wide array of biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net The ability of the isoxazole ring to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding interactions contribute to its prevalence in medicinal chemistry. researchgate.netontosight.ai Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aichemsynthesis.com

Structural Context and Importance of Alkyl-substituted Isoxazole Carboxylates

Alkyl-substituted isoxazole carboxylates, such as Ethyl 3-ethylisoxazole-5-carboxylate, are a significant subclass of isoxazole derivatives. The presence of alkyl groups and a carboxylate ester function on the isoxazole ring provides valuable handles for further synthetic modifications. The ester group, for instance, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups.

Current Research Landscape Pertaining to this compound and Related Structures

The current research landscape for isoxazole derivatives is vibrant, with ongoing efforts to develop novel synthetic methodologies and explore their potential applications. ontosight.aichemsynthesis.com While specific research on this compound is not extensively documented in publicly available literature, significant research exists for structurally related compounds. For instance, studies on isomers like ethyl 3-ethyl-5-methylisoxazole-4-carboxylate and ethyl 5-methylisoxazole-3-carboxylate provide insights into the synthesis and properties of this class of compounds. sigmaaldrich.commdpi.com

Research in this area often focuses on the development of efficient synthetic routes to access diverse isoxazole structures. For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of primary nitro compounds with alkynes. The exploration of the biological activities of new isoxazole derivatives is also a major driver of research, with many studies focusing on their potential as therapeutic agents. chemsynthesis.comsigmaaldrich.com

Rationale and Scope for In-depth Academic Inquiry

The rationale for an in-depth academic inquiry into this compound stems from the established importance of the isoxazole scaffold in both synthetic and medicinal chemistry. A thorough understanding of the synthesis, properties, and reactivity of this specific compound would contribute to the broader knowledge base of isoxazole chemistry.

The scope of such an inquiry would involve the development of a reliable and efficient synthesis for this compound. This would be followed by a comprehensive characterization of its physical and chemical properties. Further investigation into its reactivity would explore how the specific arrangement of the ethyl and ethyl carboxylate groups influences its chemical behavior. Such fundamental research is essential for unlocking the potential of this and other related isoxazole derivatives in various scientific fields.

Mechanistic Investigations of Isoxazole Ring Formation

The construction of the isoxazole ring is most prominently achieved through a 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne, to form the five-membered heterocyclic ring. jove.comnih.gov The synthesis of this compound would thus involve the reaction between propanenitrile oxide (the 1,3-dipole) and ethyl propiolate (the dipolarophile).

The Huisgen 1,3-dipolar cycloaddition is the seminal reaction for forming five-membered heterocycles like isoxazoles. jove.com The mechanism of this reaction has been a subject of detailed investigation, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.gov

For the reaction between a nitrile oxide and an alkyne, the concerted mechanism is widely accepted. This pathway is classified as a [2π + 4π] cycloaddition, analogous to the well-known Diels-Alder reaction. masterorganicchemistry.com It involves a single, high-energy transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. This process is stereoconservative and proceeds through a cyclic arrangement of six electrons (four from the nitrile oxide and two from the alkyne). masterorganicchemistry.com The regioselectivity of the reaction—determining which substituent ends up on which position of the final isoxazole ring—is governed by frontier molecular orbital (FMO) theory, which analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In contrast, a stepwise mechanism would proceed through a diradical intermediate. In this hypothetical pathway, one new bond would form first, creating a linear intermediate with two unpaired electrons. This diradical would then have to undergo a second, separate ring-closing step to form the final isoxazole. While plausible, experimental and computational evidence strongly favors the concerted pericyclic pathway for most 1,3-dipolar cycloadditions, including the synthesis of isoxazoles, due to the high energy of the proposed diradical intermediate and the observed stereospecificity of the reactions. nih.gov

| Feature | Concerted (Pericyclic) Mechanism | Stepwise (Diradical) Mechanism |

|---|---|---|

| Transition State | Single, cyclic transition state | Two separate transition states |

| Intermediate | No intermediate formed | Diradical intermediate |

| Bond Formation | Simultaneous formation of two new sigma bonds | Sequential bond formation |

| Stereochemistry | Stereospecific and stereoconservative | Loss of stereochemical information is possible |

| Prevalence | Generally accepted mechanism for Huisgen 1,3-dipolar cycloadditions | Less common; may occur in specific, constrained systems |

Both acids and bases can play a crucial role in the synthesis of isoxazoles, primarily by facilitating the in situ generation of the reactive nitrile oxide intermediate.

Base Catalysis: Bases are commonly employed to generate nitrile oxides from precursors like hydroximoyl chlorides or primary nitroalkanes. For instance, treating an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) produces a hydroximoyl chloride. The subsequent addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), abstracts a proton, leading to the elimination of HCl and the formation of the nitrile oxide dipole. This dipole is highly reactive and is immediately trapped by the dipolarophile present in the reaction mixture.

Alternatively, bases can be used to dehydrate primary nitro compounds to form nitrile oxides. This reaction often involves treating the nitroalkane with a dehydrating agent in the presence of a base. The base facilitates the formation of a nitronate ion, which is a key intermediate on the path to the nitrile oxide. libretexts.org

Acid Catalysis: While less common for nitrile oxide generation, acid catalysis can be employed in other cyclization strategies to form the isoxazole ring. For example, the cycloisomerization of α,β-acetylenic oximes can be catalyzed by acids to yield substituted isoxazoles. In these reactions, the acid activates the oxime functional group, promoting an intramolecular cyclization onto the alkyne moiety. DFT calculations and experimental data suggest that acid catalysts can accelerate the formation of nitrile oxides from certain precursors.

Mechanism of Esterification and Hydrolysis

The ethyl carboxylate group at the 5-position of the target molecule is a key functional handle. Its formation (esterification) and cleavage (hydrolysis) proceed via nucleophilic acyl substitution mechanisms.

The most common laboratory method for converting a carboxylic acid (e.g., 3-ethylisoxazole-5-carboxylic acid) to its corresponding ethyl ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The mechanism is reversible and proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by the acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to create a good leaving group (H₂O). |

| 5 | Elimination of water to form a protonated ester. |

| 6 | Deprotonation to yield the final ester and regenerate the catalyst. |

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. The base-promoted process, also known as saponification, is particularly common and is mechanistically distinct from the Fischer esterification as it is an irreversible process. masterorganicchemistry.comntu.edu.sg The reaction requires a stoichiometric amount of base, such as sodium hydroxide (B78521) (NaOH). jove.com

The mechanism for the saponification of this compound is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.caorganicchemistrytutor.com

Formation of a Tetrahedral Intermediate: This attack forms a negatively charged tetrahedral intermediate. jk-sci.com

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. jove.com

Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms sodium 3-ethylisoxazole-5-carboxylate and ethanol. This step is effectively irreversible and drives the reaction to completion. masterorganicchemistry.comorganicchemistrytutor.com

Acidic Workup: To obtain the neutral carboxylic acid, a final acidification step is required to protonate the carboxylate salt. jk-sci.com

Isotope-labeling studies have confirmed that this mechanism proceeds via cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen), not the alkyl-oxygen bond. jove.com

Mechanisms of Functional Group Transformations

The isoxazole ring and its substituents can undergo a variety of transformations. A notable reaction of the isoxazole core is its isomerization, which can be induced thermally, photochemically, or through catalysis. One such transformation is the isoxazole-azirine isomerization. This process involves the cleavage of the weak N-O bond of the isoxazole ring, often leading to a vinyl nitrene intermediate. This highly reactive species can then undergo ring-closure to form a 2-acyl-2H-azirine.

Depending on the reaction conditions and the substituents on the ring, these transient azirines can be isolated or can further isomerize to other heterocycles, such as oxazoles. For example, Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles has been shown to proceed through a transient 2-acyl-2H-azirine, which then quantitatively rearranges into a more stable isoxazole-4-carboxylate derivative under catalytic conditions or into an oxazole-4-carboxylate under non-catalytic thermolysis.

Furthermore, the ester group itself is a versatile functional handle. It can be converted into an amide through a nucleophilic acyl substitution reaction with an amine. This reaction typically involves the formation of a tetrahedral intermediate following the attack of the amine on the ester carbonyl, with subsequent elimination of ethanol.

| Compound Name |

|---|

| This compound |

| Propanenitrile oxide |

| Ethyl propiolate |

| Triethylamine |

| N-chlorosuccinimide |

| 3-ethylisoxazole-5-carboxylic acid |

| Ethanol |

| Sulfuric acid |

| Sodium hydroxide |

| Sodium 3-ethylisoxazole-5-carboxylate |

| 2-acyl-2H-azirine |

| Oxazole (B20620) |

An examination of the chemical literature reveals intricate mechanistic details and synthetic strategies pertinent to the isoxazole class of heterocyclic compounds, to which this compound belongs. The reactivity of the isoxazole core and its substituted derivatives is governed by the interplay of electronic and steric factors, which dictate the outcomes of various chemical transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEBIXLLZPVKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558189 | |

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90087-37-9 | |

| Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 Ethylisoxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This is achieved by running a series of experiments with different proton pulse angles (typically 45°, 90°, and 135°). libretexts.org While a standard ¹³C NMR spectrum shows all carbon signals, a DEPT experiment provides specific information about the number of protons attached to each carbon, which is invaluable for the unambiguous structural assignment of Ethyl 3-ethylisoxazole-5-carboxylate.

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows signals only for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like the carbonyl carbon and the isoxazole (B147169) ring carbons at positions 3 and 5) are absent in all DEPT spectra.

For this compound, a DEPT experiment would be expected to resolve the signals corresponding to the two CH₃ groups (one on the ethyl group at position 3, one on the ester ethyl group) and the two CH₂ groups (similarly, one in each ethyl group), as well as the single CH group on the isoxazole ring. This technique, combined with ¹H NMR and standard ¹³C NMR, allows for a complete and confident assignment of the molecule's carbon skeleton. materialsciencejournal.org

Table 1: Expected DEPT NMR Results for this compound

| Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|

| CH | Positive | Positive |

| CH₂ | No Signal | Negative |

| CH₃ | No Signal | Positive |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is ideal for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before entering the mass spectrometer. imrpress.com

In the mass spectrometer, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint" that aids in structural identification. For a related compound, Ethyl isoxazole-5-carboxylate, the top three mass peaks observed are at m/z 96, 113, and 29. nih.gov For this compound, one would expect to observe the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage of the isoxazole ring.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS)

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS) is a "soft" ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. The sample, dissolved in a solvent, is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected and directed into the mass analyzer. mdpi.com

This technique is highly effective for confirming the molecular weight of isoxazole derivatives. For instance, the analysis of a similar compound, ethyl 5-acetylisoxazole-3-carboxylate, by LCMS (ESI) revealed a clear protonated molecular ion at m/z 184.1 [M+H]⁺. chemicalbook.com For this compound (molecular weight: 169.18 g/mol ), ESI-LCMS would be expected to show a prominent ion at m/z 170.18, corresponding to the [M+H]⁺ adduct, thus confirming its molecular mass with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λmax) corresponds to specific electronic transitions, typically π → π* and n → π* transitions in molecules with double bonds and heteroatoms. materialsciencejournal.org

The structure of this compound contains a heteroaromatic isoxazole ring and a carboxylate group, both of which are chromophores that absorb UV light. The conjugated system of the isoxazole ring is expected to give rise to intense π → π* transitions. The non-bonding electrons on the oxygen and nitrogen atoms of the ring and the carbonyl oxygen can also undergo n → π* transitions, which are typically weaker. researchgate.netresearchgate.net By analyzing the λmax values, insights into the electronic structure and conjugation of the molecule can be obtained.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected Absorbance Region |

|---|---|---|

| π → π* | Isoxazole ring, Carbonyl group | High intensity, shorter wavelength UV |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A common mode used for isoxazole derivatives is reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com

A typical HPLC method for a related compound, Ethyl 5-methylisoxazole-3-carboxylate, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity analysis.

Table 3: Illustrative HPLC Conditions for Analysis of Isoxazole Carboxylates

| Parameter | Condition |

|---|---|

| Column Type | Reverse Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier sielc.com |

| Detection | UV-Vis Detector |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in their solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a comprehensive analysis of its structurally similar analogues offers significant insights into the conformational preferences, molecular geometry, and supramolecular assembly expected for this class of isoxazole derivatives.

Detailed crystallographic studies on these analogues confirm the geometry of the isoxazole ring and the orientation of its substituents. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, the molecule is observed to be nearly planar, with a very small dihedral angle of 0.5(1)° between the phenyl and isoxazole rings. researchgate.net The ester group adopts an extended conformation, remaining almost in the same plane as the isoxazole ring. researchgate.net This planarity is a recurring feature in related structures, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, where the non-hydrogen atoms are nearly coplanar. nih.gov

Intermolecular interactions are fundamental to the formation of the crystal lattice. In the analogues of this compound, these interactions are typically dominated by weak hydrogen bonds. In the case of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds. researchgate.net Similarly, the crystal structure of isopropyl 3-phenylisoxazole-5-carboxylate features centrosymmetrically related molecules linked into dimers by C—H···O hydrogen bonds. researchgate.net The study of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate also contributes to this understanding, providing specific crystal data for a closely related structure. researchgate.net

The crystallographic data for several analogues of this compound are summarized below, highlighting the variations in unit cell parameters and space groups that arise from different substitution patterns.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | C₁₂H₁₂N₂O₃ | Triclinic | P1 | a = 7.591 Å, b = 11.303 Å, c = 14.156 Å α = 81.19°, β = 84.45°, γ = 71.95° | researchgate.net |

| Ethyl 5-phenylisoxazole-3-carboxylate | C₁₂H₁₁NO₃ | Monoclinic | P2₁/c | a = 10.380 Å, b = 5.671 Å, c = 18.527 Å β = 96.08° | researchgate.net |

| Isopropyl 3-phenylisoxazole-5-carboxylate | C₁₃H₁₃NO₃ | Monoclinic | P2₁/c | a = 10.023 Å, b = 17.519 Å, c = 7.152 Å β = 108.55° | researchgate.net |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₈N₂O₄ | Monoclinic | P2₁/c | a = 8.525 Å, b = 12.016 Å, c = 7.893 Å β = 93.99° | nih.gov |

| Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | C₁₆H₁₇ClN₂O₃ | Triclinic | P1 | a = 11.549 Å, b = 12.474 Å, c = 13.043 Å α = 113.88°, β = 101.99°, γ = 99.78° | nih.gov |

These data illustrate how changes in substituents—from a phenyl group to an aminophenyl group, or from an ethyl ester to an isopropyl or methyl ester—directly impact the crystal lattice dimensions and symmetry. The consistent observation of planar ring systems and specific hydrogen bonding motifs across these diverse analogues provides a robust predictive framework for the solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Ethylisoxazole 5 Carboxylate and Isoxazole Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, providing a lens into the electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-ethylisoxazole-5-carboxylate, DFT calculations were employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most likely structure of the molecule in its ground state. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent property calculations. Theoretical studies on related isoxazole (B147169) systems have successfully used this approach to elucidate structural and electronic parameters. ontosight.ai

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For analyses of isoxazole and oxazole (B20620) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed. mdpi.com This functional combines the strengths of both Hartree-Fock theory and DFT.

This is often paired with a Pople-style basis set, such as 6-311++G(d,p). This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms, which are important for describing non-covalent interactions and anions, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. This combination is well-established for providing a reliable balance between computational cost and accuracy for organic molecules. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). orgsyn.org The energy and distribution of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. orgsyn.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. orgsyn.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the FMO analysis would pinpoint the distribution of these orbitals across the molecule, showing which atoms are most involved in electron-donating and accepting interactions.

Table 1: Theoretical Frontier Molecular Orbital Properties This table is illustrative. Specific values for this compound are not available in the cited literature but would be presented as follows based on a dedicated computational study.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. cdnsciencepub.com The MESP is plotted onto the total electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. Blue regions denote positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. For this compound, the MESP map would highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl group as potential sites for electrophilic interaction.

Prediction of Spectroscopic Parameters (e.g., simulated UV-Vis spectra)

Computational methods can also predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra.

By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. This simulation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Such theoretical spectra are invaluable for interpreting experimental data and understanding the electronic transitions within the molecule. For isoxazole systems, TD-DFT has been used to interpret their UV-Vis absorption spectra.

Table 2: Simulated Spectroscopic Data This table is illustrative. Specific values for this compound are not available in the cited literature but would be presented as follows based on a dedicated TD-DFT study.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Value | Value |

| S0 → S2 | Value | Value |

| S0 → S3 | Value | Value |

Computational Studies of Reaction Mechanisms and Energetics

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene being a primary synthetic route. Computational studies are instrumental in dissecting the nuanced details of these reaction pathways.

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. For the synthesis of isoxazole derivatives, computational methods such as Density Functional Theory (DFT) are employed to locate and optimize the geometry of these fleeting transition states. For a reaction forming a substituted isoxazole, this would involve modeling the approach of the nitrile oxide and the substituted alkyne.

Once a transition state is located, its identity is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is observed. Following this, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the intended species. This provides a detailed picture of the bond-forming and bond-breaking processes as the reaction progresses. For isoxazole synthesis, IRC analysis would visualize the concerted formation of the C-C and C-O bonds of the isoxazole ring.

For the formation of an isoxazole ring, these calculations can predict the regioselectivity of the cycloaddition, for instance, whether the reaction favors the formation of a 3,5-disubstituted isoxazole over a 3,4-disubstituted one. The relative activation energies for the different pathways leading to the regioisomers are compared; the pathway with the lower activation energy is predicted to be the kinetically favored product. These predictions are invaluable for designing synthetic strategies that yield the desired isomer with high selectivity.

Table 1: Hypothetical Thermodynamic and Kinetic Data for Isoxazole Formation

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Pathway A) | 15.2 | Activation energy for the formation of the 3,5-disubstituted isomer. |

| ΔG‡ (Pathway B) | 18.5 | Activation energy for the formation of the 3,4-disubstituted isomer. |

| ΔG (Reaction A) | -25.8 | Gibbs free energy of reaction for the 3,5-disubstituted isomer. |

| ΔG (Reaction B) | -23.1 | Gibbs free energy of reaction for the 3,4-disubstituted isomer. |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the types of predictions made through computational studies.

Molecular Dynamics and Docking Simulations (Conceptual relevance for scaffold interactions)

Beyond reaction mechanisms, computational methods are pivotal in understanding how molecules like this compound might interact with biological systems. The isoxazole scaffold is a common motif in medicinal chemistry, and understanding its interaction with protein targets is crucial for drug design.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. An MD simulation of an isoxazole derivative in a biological environment (e.g., in water or interacting with a protein) can reveal its conformational preferences, flexibility, and the nature of its interactions with surrounding molecules. These simulations can highlight key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule within a protein's binding site. researchgate.netajchem-a.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orgsyn.orgnih.govnih.gov In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand (like an isoxazole derivative) to its protein target. The results of docking studies can provide insights into the binding affinity and specificity of a compound, guiding the design of more potent and selective inhibitors. orgsyn.org For the isoxazole scaffold, docking studies have been employed to understand its interactions with a variety of enzymes and receptors. orgsyn.orgnih.gov

Table 2: Conceptual Data from Molecular Docking of an Isoxazole Scaffold

| Parameter | Conceptual Value/Observation | Significance |

| Binding Affinity (ΔG_bind) | -8.5 kcal/mol | A negative value indicates a favorable binding interaction with the target protein. |

| Key Interacting Residues | Asp129, Phe210, Trp345 | Identifies the specific amino acids in the protein's active site that are crucial for binding. |

| Dominant Interaction Type | Hydrogen bonding, π-π stacking | Elucidates the nature of the chemical forces holding the ligand in the binding pocket. |

Note: This table provides conceptual data to illustrate the outputs of a molecular docking simulation for a generic isoxazole-based ligand.

Medicinal Chemistry and Pharmacological Relevance of Isoxazole Carboxylates As Chemical Scaffolds

Strategic Importance of the Isoxazole (B147169) Pharmacophore in Drug Discovery

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. nih.govnih.gov Its prevalence in a number of approved drugs underscores its strategic importance as a pharmacophore in modern drug discovery. researchgate.net The unique arrangement of nitrogen and oxygen atoms within the aromatic ring imparts a distinct set of electronic and steric properties, influencing the molecule's ability to interact with biological targets. researchgate.net The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and dipole-dipole interactions, which are crucial for molecular recognition at the active site of proteins. rsc.org

The versatility of the isoxazole scaffold allows for the introduction of substituents at multiple positions, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. researchgate.net This adaptability makes the isoxazole ring a valuable building block for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. rsc.org The incorporation of the isoxazole nucleus into a molecule can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity. nih.gov Consequently, isoxazole derivatives have been explored for a wide array of therapeutic applications. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a key strategy in lead optimization, involving the replacement of a core molecular structure with a different scaffold while retaining similar biological activity. nih.gov This approach is employed to discover novel intellectual property, improve physicochemical or pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. nih.gov The isoxazole ring is an attractive candidate for both serving as a starting scaffold and as a replacement for other heterocyclic systems in scaffold hopping endeavors.

Bioisosterism, a fundamental concept in medicinal chemistry, involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. The isoxazole ring can act as a bioisostere for other five-membered heterocycles like oxadiazoles or even for acyclic functionalities such as esters. nih.govresearchgate.net For instance, the replacement of an ester group with an oxadiazole, a close relative of isoxazole, has been explored to improve metabolic stability. nih.gov This strategy of bioisosteric replacement is a powerful tool for modulating the properties of a lead compound to enhance its drug-like characteristics. rsc.org

The generation of scaffold diversity is a central theme in the design of chemical libraries for high-throughput screening. acs.org The goal is to explore a wide range of chemical space to increase the probability of identifying novel hit compounds. semanticscholar.org Conceptual frameworks for assessing and expanding scaffold diversity often rely on computational methods to classify and compare molecular architectures. acs.org

One common approach is the use of Murcko frameworks, which represent the core ring systems and linkers of a molecule. acs.org By analyzing the distribution of Murcko frameworks in a compound collection, chemists can identify underrepresented scaffolds and prioritize their synthesis. u-strasbg.fr Another hierarchical approach is the Scaffold Tree, which deconstructs scaffolds into simpler parent structures, allowing for a more nuanced analysis of scaffold relationships and diversity. acs.org These frameworks guide the design of libraries that are rich in novel and diverse scaffolds, such as those incorporating the isoxazole motif, thereby increasing the potential for new drug discoveries. figshare.com

Design and Synthesis of Isoxazole-Based Chemical Libraries

The design of isoxazole-based chemical libraries is a strategic endeavor aimed at systematically exploring the chemical space around this privileged scaffold. researchgate.net The primary goal is to generate a collection of related compounds with varied substituents at different positions of the isoxazole ring to investigate their structure-activity relationships. rsc.org A key synthetic strategy for constructing isoxazole libraries is the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.govnih.gov This reaction is highly versatile and allows for the introduction of a wide range of functional groups into the final isoxazole product. rsc.org

Modern synthetic methodologies, such as microwave-assisted synthesis and ultrasonication, have been employed to accelerate the production of isoxazole libraries, often leading to higher yields and shorter reaction times. nih.govpreprints.org These efficient synthetic routes are crucial for the timely generation of compound collections for biological screening. mdpi.com

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecules, which is critical for probing biological systems and discovering new drug leads. researchgate.net Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to generate a library of compounds with a high degree of skeletal and stereochemical diversity. nih.gov

In the context of isoxazoles, DOS approaches can be employed to generate libraries with not only varied substituents on the isoxazole ring but also with diverse fused-ring systems incorporating the isoxazole moiety. mdpi.com For example, solid-phase synthesis techniques have been utilized for the diversity-oriented synthesis of isoxazole derivatives, allowing for the rapid assembly of a large number of compounds from a common set of building blocks. nih.gov These DOS libraries provide a rich source of novel chemical entities for high-throughput screening campaigns. researchgate.net

Structure-Activity Relationship (SAR) Studies for Isoxazole Derivatives (excluding specific biological outcomes)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its interaction with a biological target. nih.govresearchgate.net For isoxazole derivatives, SAR studies typically involve the systematic modification of the substituents at the 3, 4, and 5-positions of the isoxazole ring and assessing the impact of these changes on the molecule's properties. nih.govacs.org

The electronic nature of the substituents can significantly alter the electron density distribution within the isoxazole ring, which can in turn affect its ability to participate in key interactions such as hydrogen bonding and aromatic stacking. mdpi.com For example, the introduction of electron-withdrawing groups can modulate the acidity of nearby protons, while electron-donating groups can increase the electron density of the ring system. mdpi.com The steric bulk of the substituents also plays a critical role, as larger groups may either enhance or hinder the binding of the molecule to a target's binding pocket. acs.org

The interaction between a ligand and its biological target is governed by a combination of electrostatic, steric, and hydrophobic interactions. mdpi.com The nature and position of substituents on a chemical scaffold like isoxazole can profoundly influence these interactions.

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the partial charges on the atoms of the isoxazole ring and its substituents. mdpi.com This can strengthen or weaken electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, between the ligand and the target.

Steric Effects : The size and shape of substituents can dictate the conformational preferences of the ligand and its ability to fit into a binding pocket. nih.gov Bulky substituents may introduce steric hindrance, preventing optimal binding, or they may provide additional van der Waals contacts that enhance binding affinity.

Hydrophobic Effects : The lipophilicity of a ligand, which can be modulated by the addition of hydrophobic or hydrophilic substituents, is a critical determinant of its binding affinity. nih.gov Hydrophobic groups on the ligand can interact favorably with nonpolar residues in the binding site, displacing water molecules and leading to a net increase in binding energy.

By systematically varying these substituent properties, medicinal chemists can develop a comprehensive understanding of the SAR for a given isoxazole series, guiding the design of more potent and selective molecules. acs.org

Computational Approaches in Medicinal Chemistry for Isoxazole Scaffolds

Computational methods are integral to modern drug discovery, enabling the rapid and efficient identification and optimization of lead compounds. For isoxazole scaffolds, which are prevalent in medicinal chemistry, these approaches are broadly categorized into ligand-based and structure-based drug design.

Ligand-Based and Structure-Based Drug Design Principles

Ligand-based and structure-based drug design (LBDD and SBDD) are two cornerstone computational strategies that guide the development of new therapeutics. The choice between them often depends on the availability of structural data for the biological target.

Structure-Based Drug Design (SBDD)

SBDD relies on the known three-dimensional structure of the target macromolecule, typically a protein, which can be determined through experimental techniques like X-ray crystallography or predicted using computational methods. This approach involves analyzing the target's binding site to design molecules that fit sterically and electrostatically, thereby maximizing affinity and selectivity.

For isoxazole-containing compounds, SBDD has been successfully employed. For instance, in the development of inhibitors for the BET (Bromodomain and Extra-Terminal) family of proteins, the crystallographic binding modes of an amino-isoxazole fragment were used to guide the design of a novel isoxazole azepine scaffold. Similarly, the design of 3,4-diaryl-isoxazole-based inhibitors of casein kinase 1 (CK1) was driven by SBDD, extending the pharmacophore of a lead structure toward the ribose pocket of the ATP binding site. X-ray crystallography of the resulting ligand-CK1δ complexes confirmed the predicted binding mode. This highlights a key principle of SBDD: the use of atomic-level information to optimize specific protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

Ligand-Based Drug Design (LBDD)

In the absence of a target's 3D structure, LBDD methods are employed. These strategies infer the binding characteristics required for activity from a set of known active molecules. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are central to LBDD.

A notable application involving the isoxazole scaffold was the ligand-based design of allosteric inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). A 3D pharmacophore model was built based on a known ligand, and screening identified a trisubstituted isoxazole scaffold as a promising new chemotype. This approach demonstrates LBDD's strength in identifying novel scaffolds by focusing on the key chemical features required for biological activity, rather than the target's structure.

Integrated Approaches

Often, the most powerful strategy involves combining LBDD and SBDD. A common workflow begins with a rapid ligand-based screening of large compound libraries to identify a smaller, more promising subset of compounds. This enriched set is then subjected to more computationally intensive structure-based techniques like molecular docking to refine lead candidates and optimize their binding interactions. This integrated approach leverages the pattern recognition strengths of LBDD and the atomic-level detail of SBDD to accelerate the discovery of novel isoxazole-based drug candidates.

Isoxazole Carboxylates as Probes for Biochemical Systems

Isoxazole carboxylates are emerging as valuable tools in chemical biology and proteomics, particularly as chemical probes for exploring complex biological systems. Their utility stems from the inherent photochemical reactivity of the isoxazole ring, which can be harnessed for target identification and interaction profiling.

Application in Proteomics Research for Target Identification

Target identification is a critical step in drug discovery and understanding disease mechanisms. Photoaffinity labeling (PAL), coupled with chemical proteomics, is a powerful technique for this purpose. PAL traditionally involves attaching extrinsic, photoreactive groups like diazirines or benzophenones to a molecule of interest. However, these modifications can alter the molecule's biological activity.

A significant advancement has been the development of methods that utilize the intrinsic photoreactivity of common medicinal chemistry scaffolds, such as the isoxazole ring. Isoxazoles can function as minimalist, native photo-cross-linkers, offering an alternative to more perturbing extrinsic tags. Upon UV irradiation, the isoxazole N-O bond can break, leading to the formation of a reactive species that covalently crosslinks the probe to interacting proteins.

Research has demonstrated that isoxazole-containing probes, including isoxazole carboxylates, can effectively label proteins in vitro and in situ. In a foundational study, methyl 5-phenylisoxazole-3-carboxylate was used as a model to investigate the photo-cross-linking reaction with proteins like bovine serum albumin (BSA). The results showed that the isoxazole probe could form covalent bonds with a variety of amino acid residues, with a notable preference for carboxylic amino acids such as glutamic acid and aspartic acid.

This technology has been applied in chemoproteomic experiments to identify the cellular targets of isoxazole-based drugs. By using the drug itself as the photo-cross-linker, researchers can identify potential on-target and off-target interactions in a native cellular environment. For example, chemoproteomic studies with the isoxazole-containing drugs Danazol and Luminespib revealed their potential cellular targets and interaction networks.

The general workflow for using isoxazole carboxylate probes in proteomics is outlined below:

| Step | Description |

| 1. Probe Design | An isoxazole carboxylate probe, often containing a biorthogonal tag like a terminal alkyne, is designed. This tag allows for subsequent visualization or enrichment. |

| 2. Cellular Incubation | The probe is incubated with live cells or cell lysates to allow it to bind to its protein targets. |

| 3. UV Irradiation | The system is exposed to UV light (e.g., 302 nm), which activates the isoxazole ring, causing covalent cross-linking to target proteins. |

| 4. Lysis & Conjugation | The cells are lysed, and the biorthogonal tag on the cross-linked proteins is conjugated to a reporter tag (e.g., biotin or a fluorophore) via click chemistry. |

| 5. Enrichment & Digestion | Biotin-tagged proteins are enriched using streptavidin beads. The captured proteins are then digested, typically with trypsin. |

| 6. LC-MS/MS Analysis | The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and often the specific sites of cross-linking. |

This approach provides a powerful framework for drug repurposing, validating binding sites, and analyzing off-target effects, with the isoxazole carboxylate scaffold serving as a key functional element.

Future Perspectives and Emerging Research Avenues for Ethyl 3 Ethylisoxazole 5 Carboxylate and Isoxazole Derivatives

Innovation in Green Chemistry and Sustainable Synthetic Methodologies for Isoxazole (B147169) Synthesis

Traditional methods for synthesizing isoxazole derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing environmental and health concerns. mdpi.combohrium.com In response, the field is rapidly adopting green chemistry principles to develop more sustainable and efficient synthetic routes. bohrium.comniist.res.in These innovative methodologies focus on minimizing waste, reducing energy consumption, and utilizing eco-friendly materials. nih.govresearchgate.net

Key advancements in the green synthesis of isoxazoles include the use of ultrasound and microwave irradiation. mdpi.combohrium.com Sonochemistry, or the application of ultrasound, has been shown to accelerate reaction kinetics, improve yields, and enable reactions to proceed under milder conditions, often in greener solvents like water or even in solvent-free systems. mdpi.com Similarly, microwave-assisted synthesis offers significant advantages over conventional heating by providing rapid and uniform heating, which dramatically reduces reaction times and can lead to higher product purity. bohrium.comresearchgate.netrsc.org

Table 1: Comparison of Green Synthetic Methodologies for Isoxazole Synthesis

| Methodology | Key Advantages | Examples of Application |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder conditions, use of green solvents. mdpi.com | One-pot, multi-component synthesis of 4H-isoxazol-5-ones; Synthesis of isoxazole-sulfonates in water. mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, environmentally friendly. bohrium.comnih.gov | Solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. rsc.org |

| Water-Mediated Reactions | Environmentally benign, avoids toxic organic solvents. bohrium.com | Synthesis of 5-arylisoxazole derivatives without a catalyst; One-pot synthesis of isoxazolyl pyrroles. bohrium.comnih.gov |

| Use of Recyclable Catalysts | Catalyst can be recovered and reused, reduces waste. bohrium.com | Graphene oxide catalyzed 1,3-dipolar cycloaddition in aqueous media. bohrium.com |

| Agro-Waste Based Catalysts | Utilizes renewable resources, inexpensive, and eco-friendly. nih.gov | Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using Water Extract of Orange Fruit Peel Ash (WEOFPA). nih.gov |

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in the rational design and discovery of novel isoxazole derivatives with tailored properties. acs.org These in silico methods allow researchers to predict the biological activity, pharmacokinetic properties, and potential toxicity of candidate molecules before they are synthesized, saving significant time and resources. mdpi.comresearchgate.net

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. acs.orgnih.gov This method is crucial for understanding the molecular basis of a drug's activity and for designing new derivatives with improved binding affinity and selectivity. acs.org For instance, docking studies have been used to investigate how isoxazole derivatives interact with the active sites of enzymes like carbonic anhydrase and COX-2, providing insights for the design of more potent inhibitors. acs.orgnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein over time. acs.orgmdpi.com These simulations can validate the stability of binding modes predicted by docking and offer a deeper understanding of the thermodynamic forces driving the interaction. mdpi.com By combining docking with MD simulations and free energy calculations (like MM/PBSA), researchers can achieve a more accurate prediction of binding affinities. acs.org These computational approaches not only aid in prioritizing compounds for synthesis but also guide the structural optimization of lead candidates to enhance their therapeutic potential. researchgate.net

Table 2: Application of Computational Tools in Isoxazole Research

| Computational Tool | Application in Isoxazole Research | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the binding mode of isoxazole derivatives to protein targets (e.g., COX-2, carbonic anhydrase). acs.orgnih.gov | Identification of key interactions, rationalization of structure-activity relationships (SAR). nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. acs.orgmdpi.com | Validation of docking poses, understanding the dynamic nature of binding. mdpi.com |

| MM/PBSA Calculations | Estimating the binding free energy of isoxazole derivatives to their targets. acs.org | More accurate prediction of binding affinity compared to docking scores alone. acs.org |

| In Silico ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of novel isoxazole compounds. mdpi.com | Early assessment of drug-likeness and potential liabilities. mdpi.com |

| Density Functional Theory (DFT) | Studying the electronic structure and reactivity of isoxazole derivatives. researchgate.netmdpi.com | Understanding chemical properties and reaction mechanisms. mdpi.com |

Exploration of Undiscovered Chemical Space and Novel Reactivity through Isoxazole Scaffolds

The isoxazole ring is a versatile building block in organic synthesis, offering a gateway to a vast and largely unexplored chemical space. rsc.orgbohrium.com Its unique structural and electronic properties, including its electron-rich nature and the labile N-O bond, endow it with diverse reactivity that can be harnessed to create novel molecular architectures. nih.govrsc.org

One of the primary avenues for exploring new chemical space is through the functionalization of the isoxazole core. rsc.org The ring can be readily substituted at various positions, allowing for the introduction of a wide array of functional groups and the construction of complex molecules with diverse pharmacological properties. researchgate.net Furthermore, the isoxazole ring itself can act as a reactive intermediate. The weak N-O bond is susceptible to cleavage under certain conditions, such as UV irradiation or reductive cleavage, leading to ring-opening reactions that generate valuable synthetic intermediates like β-hydroxy ketones and γ-amino alcohols. rsc.orgwikipedia.orgeresearchco.com This reactivity allows for the transformation of the isoxazole scaffold into other heterocyclic and acyclic structures, significantly expanding the range of accessible compounds.

The 1,3-dipolar cycloaddition reaction is a powerful method for the synthesis of the isoxazole ring itself and serves as a prime example of how isoxazole chemistry can be used to build molecular complexity. rsc.orgrsc.org By varying the alkyne and nitrile oxide starting materials, a vast library of isoxazole derivatives can be generated. eresearchco.comrsc.org The exploration of novel cycloaddition partners and reaction conditions continues to be an active area of research, promising access to previously unattainable isoxazole-containing structures. rsc.orgrsc.org This exploration of novel reactivity and the use of the isoxazole as a versatile scaffold are crucial for the discovery of next-generation therapeutic agents and advanced materials. bohrium.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research and Development

ML is also making a major impact on the prediction of molecular properties and bioactivity. ijcrt.orgresearchgate.net By learning from large datasets of known compounds and their biological activities, ML models can predict the therapeutic potential of new isoxazole structures, enabling high-throughput virtual screening of large chemical libraries. ijcrt.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov As these AI and ML tools become more sophisticated and integrated with automated synthesis platforms, they will create a closed-loop system for accelerated molecular discovery, significantly shortening the timeline for developing new drugs and materials based on the isoxazole scaffold. ucla.edunih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。